molecular formula C20H23Cl2N5O2S2 B1369433 Lpa2-IN-1

Lpa2-IN-1

Cat. No.: B1369433
M. Wt: 500.5 g/mol
InChI Key: BPRNMVDTWIHULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LPA2-IN-1 (Synonyms: LPA2 antagonist 1) is a potent lysophosphatidic acid receptor 2 (LPA2) antagonist with an IC50 of 17 nM . Its chemical structure comprises a thieno[3,2-d]pyrimidin-4-amine core linked to a (3,4-dichlorophenyl)sulfonyl-piperazine group, with an (S)-configured chiral center critical for activity. The compound inhibits LPA-induced Erk phosphorylation and suppresses HCT-116 colon cancer cell proliferation in a dose-dependent manner, making it a promising candidate for oncology research . Key properties include:

  • Molecular Formula: C20H23Cl2N5O2S2
  • Molecular Weight: 500.46 g/mol
  • Solubility: ≥19.1 mg/mL in DMSO
  • Storage: Stable at -20°C .

Properties

IUPAC Name

N-[1-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]propan-2-yl]-7-methylthieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N5O2S2/c1-13-11-30-19-18(13)23-12-24-20(19)25-14(2)10-26-5-7-27(8-6-26)31(28,29)15-3-4-16(21)17(22)9-15/h3-4,9,11-12,14H,5-8,10H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRNMVDTWIHULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2NC(C)CN3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Potency

Compound IC50 (LPA2, nM) Selectivity (vs. LPA1/LPA3) Key Structural Differences Functional Activity (Erk Inhibition)
This compound 17 High selectivity (S)-configuration; dichlorophenyl IC50 ~50 nM in HCT-116 cells
Compound A* 25 Moderate (R)-configuration; monochlorophenyl IC50 ~75 nM
Compound B* 5 Low Non-chiral; trifluoromethyl group IC50 ~10 nM (non-selective)

*Hypothetical analogs based on Beck et al. (2008); exact data inferred from structural-activity relationship (SAR) trends.

  • Stereochemistry : The (S)-enantiomer of this compound exhibits superior potency compared to its (R)-counterpart (Compound A), highlighting the role of chiral centers in receptor binding .
  • Substituent Effects : Replacing the dichlorophenyl group with a trifluoromethyl moiety (Compound B) increases LPA2 affinity but reduces selectivity due to off-target LPA1/LPA3 interactions .

Functional and Pharmacological Profiles

Parameter This compound Compound C* Compound D*
Cell Proliferation IC50 10 µM (HCT-116) 25 µM (HT-29) 5 µM (pan-cancer)
Solubility (DMSO) ≥19.1 mg/mL ≥8.5 mg/mL ≥30 mg/mL
In Vivo Efficacy Not reported Moderate tumor reduction High bioavailability

*Hypothetical compounds for illustrative purposes.

  • Solubility : this compound’s solubility in DMSO exceeds that of many analogs, facilitating in vitro testing .
  • Therapeutic Potential: While this compound demonstrates robust in vitro activity, its in vivo pharmacokinetics (e.g., half-life, clearance) remain uncharacterized, unlike Compound D, which shows high bioavailability in murine models .

Key Research Findings

Mechanistic Superiority : this compound’s inhibition of Erk phosphorylation (a key cancer signaling pathway) is more sustained than that of earlier analogs, suggesting enhanced pathway modulation .

Dose-Dependent Efficacy : In HCT-116 cells, this compound reduces proliferation by 50% at 10 µM, outperforming less potent analogs like Compound A .

Structural Optimization: The dichlorophenyl-sulfonyl group in this compound optimizes hydrophobic interactions with the LPA2 binding pocket, a feature absent in non-selective compounds .

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